molecular formula C7H3ClN2O4 B562505 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 811810-67-0

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B562505
M. Wt: 214.561
InChI Key: CRZGVTHVMCEWRC-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the linear formula C7H3ClN2O4 . It is a derivative of benzoxazole .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of these compounds was confirmed by IR, 1H/13C-NMR, and mass .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .

Scientific Research Applications

Heterocyclic Compound Synthesis

A study demonstrated the unexpected reactivity of o-nitrosophenol with RCH(2)Br, leading to the synthesis of new heterocyclic compounds including benzoxazoles and benzoxazines through C-H bond cleavage and annulation. This process showcases the versatility of nitrosophenols in synthesizing complex molecules with potential applications in drug design and material science (Yao & Huang, 2010).

Lipophilicity and Hydrophobic Surface Area Analysis

The lipophilicity and specific hydrophobic surface areas of 1,3-benzoxazol-2(3H)-ones, including derivatives substituted with various groups such as fluoro, chloro, and nitro, were investigated using reversed-phase thin-layer chromatography. This research could inform the development of compounds with tailored physical-chemical properties for specific applications (Skibiński, Sławik, & Kaczkowska, 2011).

Anthelmintic and Molecular Docking Studies

Novel 5-nitro-1, 3-benzoxazole derivatives were synthesized and evaluated for in vitro anthelmintic activities. Molecular docking studies of these compounds for the inhibition of β-tubulin, a target protein critical to parasites, suggested potential applications in developing new treatments for parasitic infections (Satyendra et al., 2015).

Vibrational Spectroscopy and Ab Initio Calculations

Vibrational spectroscopic studies and ab initio calculations were performed on 5-nitro-2-(p-fluorophenyl)benzoxazole, providing insights into the molecular structure and vibrational modes of similar benzoxazole derivatives. This research is relevant for understanding the electronic structure and chemical reactivity of benzoxazole compounds (Mary et al., 2008).

Biotransformation by Marine Bacillus sp.

A marine Bacillus sp. strain MW-1 was studied for its ability to decolorize, detoxify, and biotransform 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole. This biotransformation represents a novel microbial pathway for the degradation of nitrophenol pollutants, highlighting the potential of bioremediation in environmental cleanup efforts (Arora & Jain, 2012).

properties

IUPAC Name

5-chloro-7-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZGVTHVMCEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652519
Record name 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

CAS RN

811810-67-0
Record name 5-Chloro-7-nitro-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811810-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

188.6 g (1 mole) of 6-amino-4-chloro-2-nitrophenol prepared according to Example 1c was suspended in 1000 ml of ethyl acetate under mild nitrogen purge and the optional present water was removed by azeotropic distillation of 250 ml of the solvent. The mixture was cooled to 20-25° C. and 224 g of carbonyldiimidazole was added as a slurry in 650 ml of ethyl acetate. An additional 100 ml of ethyl acetate was added and the mixture was vigorously stirred during two hours, without the application of cooling. 1000 ml of water was added and the mixture was stirred for 15 minutes. 1450-1500 ml of ethyl acetate was distilled off at about 200 mBar and about 50° C. The mixture was cooled to 0-5° C., 225 ml of 36% HCl was added and the mixture was cooled again to 0-5° C. and stirred at this temperature for 15 minutes. The solid was filtered off, washed with 400 ml of 1N HCl, washed twice with 500 ml of cold water and once with 500 ml of cold water/ethanol (4/1), and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 99%.
Quantity
188.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-4-chloro-6-nitrophenol (2.00 g, 10.6 mmol) in THF (50 mL) was added 1,1′-carbonyldiimidazole (2.06 g, 12.7 mmol) and the resulting mixture was stirred at ambient temperature for 1 h. The mixture was poured into 1 N hydrochloric acid and the precipitate was isolated by filtration, washed with H2O, then hexanes, and dried in vacuo to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

DCI (36.4 mmol, 5.9 g) was added in one portion to 2-amino-4-chloro-6-nitrophenol 5 (5 g, 26.5 mmol) suspended in AcOEt (150 ml) and the reaction was stirred vigorously for 2 hours. 100 ml of water were added to the reaction and then the organic phase was eliminated by evaporation. HCl 20% was added (20 ml) and the resulting solid material was filtered and washed with HCl 1N, cold water, MeOH and ether obtaining 5.6 g of a beige solid. Yield=98% 1HNMR (DMSO, 200 MHz) δ 7.59 (1H, d, J=2.2 Hz), 7.86 (1H, d, J=2.2 Hz), 12.56 (1H, bs)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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